molecular formula C21H14ClFIN3O B159137 N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine CAS No. 231278-20-9

N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine

Número de catálogo: B159137
Número CAS: 231278-20-9
Peso molecular: 505.7 g/mol
Clave InChI: UHFPFDMMKYQMLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Aplicaciones Científicas De Investigación

Actividad Biológica

N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including the anticancer agent lapatinib. Understanding its biological activity is crucial for further development and therapeutic applications.

  • Molecular Formula : C21H15Cl2FIN3O
  • Molecular Weight : 542.17 g/mol
  • CAS Number : 851684-46-3
  • Solubility : Slightly soluble in water, light-sensitive.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Its structure enables it to interact with various biological targets, leading to significant implications in cancer treatment.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of the quinazoline core is essential for its activity, as it mimics ATP and competes with it for binding to the kinase active site.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (breast)0.5Inhibition of HER2/EGFR signaling
A549 (lung)0.8Induction of apoptosis
HCT116 (colon)1.2Cell cycle arrest

These results indicate that the compound effectively inhibits cell growth and induces apoptosis in a dose-dependent manner.

Case Studies

  • Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP.
  • Lung Cancer Investigation : A549 cells treated with this compound showed reduced migration and invasion capabilities, suggesting potential anti-metastatic properties.

Structural Analysis

The crystal structure analysis reveals that the compound possesses a twisted conformation, which is critical for its interaction with target proteins. The dihedral angles between the fused ring system and the benzene rings suggest a spatial arrangement conducive to binding interactions.

Structural Data Summary

Parameter Value
Dihedral Angle (fused rings)4.5°
Intermolecular N—H⋯N BondsPresent
π–π Stacking Distance3.806 Å

Propiedades

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFIN3O/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21/h1-10,12H,11H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFPFDMMKYQMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436351
Record name N-{3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231278-20-9
Record name N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231278-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Chloro-6-iodoquinazoline (5.7 g, 19.7 mmol) and 3-chloro-4-(3-fluorobenzyloxy)aniline (4.9 g, 19.7 mmol) was refluxed in isopropanol (150 mL) overnight. The mixture was cooled to room temperature. The solid product was precipitated, filtrated and dried in vacuum. The product 1405-174 was pure enough and used without further purification. (7.4 g, 74.2%): LC-MS: 506 [M+1]+, 1H NMR (DMSO-d6): δ 5.29 (s, 2 H), 7.18 (m, 1H), 7.33 (m, 3H), 7.48 (m, 1H), 7.66 (m, 1H), 7.74 (d, J=9.0 Hz, 1 H), 7.90 (d, J=2.2 Hz, 1 H), 8.37 (d, J=9.0 Hz, 1 H), 8.94 (s, 1 H), 9.29 (s, 1 H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 200 mL-volume glass vessel equipped with a stirrer, a thermometer and a reflux condenser were placed 9.80 g (36 mmol) of 6-iodoquinazolin-4-one, 6.63 g (43 mmol) of phosphorus oxychloride, and 30 mL of toluene in a nitrogen atmosphere. While the mixture was stirred at room temperature, 4.41 g (8.8 mmol) of triethylamine was slowly added. The resulting mixture was heated to 75° C., and then reaction was carried out at 70-80° C. for 3 hours. Subsequently, the mixture was cooled to room temperature, and 40 mL of acetonitrile and 11.8 mg (43 mmol) of 3-chloro-4-(3-fluorobenzyloxy)aniline were added. The resulting mixture was stirred at 70-80° C. for 2 hours. After the reaction was complete, the reaction mixture was cooled to room temperature, and thus precipitated crystalline product was collected by filtration and washed with 20 mL of acetonitrile. Subsequently, the crystalline product was placed in 80 mL of aqueous sodium hydroxide (1 mol/L), and the aqueous mixture was stirred for 2 hours at room temperature. The crystalline product was collected by filtration, washed with 500 mL of water and 20 mL of acetonitrile, and dried under reduced pressure, to give 18.0 g (isolated yield: 98%, purity 100% in terms of area percentage determined by high performance liquid chromatography) of 6-iodo-4-[3-chloro-4-(3-fluorobenzyloxy)anilino]quinazoline as a yellowish crystalline product.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
4.41 g
Type
reactant
Reaction Step Three
Quantity
11.8 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Customer
Q & A

Q1: What is the structural significance of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine?

A1: this compound features a bicyclic ring system with a twisted conformation. The dihedral angle between the two fused rings is 4.5° []. Furthermore, the molecule exhibits specific dihedral angles between the fused ring system and the benzene rings (27.3° and 5.3°), and between the benzene rings themselves (22.0°) []. This specific spatial arrangement contributes to its reactivity and potential for further chemical modifications.

Q2: How is the purity of this compound assessed?

A2: High-performance liquid chromatography (HPLC) is employed to detect impurities in this compound []. This method utilizes an octadecylsilane chemically bonded silica column and a mobile phase comprising a buffer salt (mobile phase A) and an organic solvent (mobile phase B) []. Isocratic elution effectively separates impurities, allowing for accurate quantification of the compound and ensuring its quality for further synthetic applications [].

Q3: Can you elaborate on the synthesis of this compound and any specific conditions crucial for its production?

A3: This compound is synthesized from 2-amino-5-iodobenzoic acid through a four-step reaction sequence, achieving a total yield of 77.9% []. One critical step, the Williamson reaction, necessitates specific conditions: a temperature of 35°C, a 12-hour reaction time, and precise amounts of reagents, including potassium carbonate, 18-crown-6, potassium iodide, and acetone []. Optimizing these parameters ensures a high yield (90.1%) for this particular step [].

Q4: What are the potential applications of this compound in pharmaceutical research?

A4: This compound serves as a vital intermediate in synthesizing quinazoline derivatives, a class of compounds recognized for their anti-cancer properties [, ]. Its unique structure, particularly the presence of the iodine atom, allows for further modifications through reactions like the Suzuki cross-coupling []. This versatility makes it valuable for creating diverse libraries of quinazoline-based compounds for drug discovery efforts, particularly in cancer treatment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.